![molecular formula C10H9BO4 B13043823 Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate is an organoboron compound with the molecular formula C₁₀H₉BO₄ and a molecular weight of 203.99 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a boron atom integrated into a benzoxaborinine ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate typically involves the reaction of appropriate boronic acid derivatives with suitable organic substrates under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols .
Aplicaciones Científicas De Investigación
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile compound for various chemical and biological applications . The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate is unique due to its specific ring structure and the presence of a boron atom, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives . This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C10H9BO4 |
|---|---|
Peso molecular |
203.99 g/mol |
Nombre IUPAC |
methyl 1-hydroxy-2,1-benzoxaborinine-8-carboxylate |
InChI |
InChI=1S/C10H9BO4/c1-14-10(12)8-4-2-3-7-5-6-15-11(13)9(7)8/h2-6,13H,1H3 |
Clave InChI |
RFWFKBVUUZBAKN-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC=C2C(=O)OC)C=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





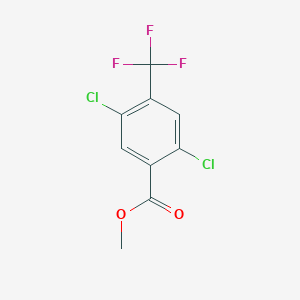
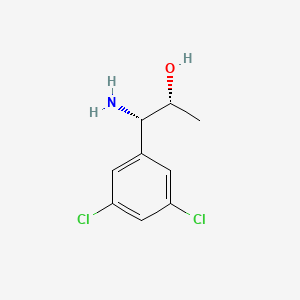
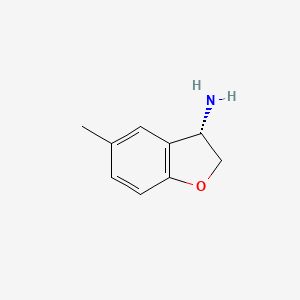
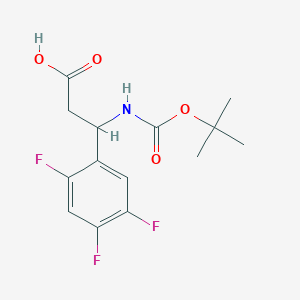
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
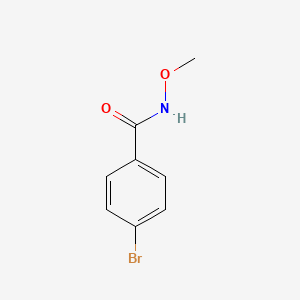
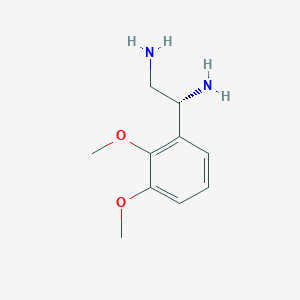
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)

![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

